3-Chloro-1,5-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGKDHMCARTWNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Cl)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 1,5 Naphthyridine and Its Precursors
Classical Approaches to Naphthyridine Synthesis with Chloro-Substituents
Traditional methods for the synthesis of the 1,5-naphthyridine (B1222797) skeleton, such as the Friedländer, Skraup, and Gould-Jacobs reactions, remain fundamental in accessing this scaffold. These reactions are often adapted to produce chloro-substituted derivatives by utilizing chlorinated precursors or by subsequent halogenation of the resulting naphthyridine core.
Friedländer Reaction Derivatives
The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. In the context of 3-chloro-1,5-naphthyridine, this can be adapted by using appropriately substituted 3-aminopyridine (B143674) derivatives. While a direct Friedländer synthesis yielding this compound is not commonly reported, the methodology is crucial for constructing the core, which can then be functionalized. For instance, the condensation of 3-aminopyridine-4-carbaldehyde with a carbonyl compound can lead to a 1,5-naphthyridine ring system. Subsequent chlorination of a hydroxyl group at the 3-position, which can be introduced via a suitable choice of the methylene (B1212753) component, provides a pathway to the target molecule. nih.gov
A modified Friedländer reaction is often employed for the synthesis of fused 1,5-naphthyridine systems, which can also bear chloro-substituents. researchgate.net The versatility of this reaction allows for the preparation of a wide array of substituted 1,5-naphthyridines, making it a cornerstone in the synthesis of this class of compounds. thieme-connect.denih.gov
| Reactants | Conditions | Product | Reference |
| 3-Aminoquinaldehyde and 2-acetylpyridine | NaOH, ethanol (B145695) | 2-(Pyridin-2-yl)benzo[b] nih.govdigitallibrary.co.innaphthyridine | researchgate.net |
| 2-Amino-3-pyridinecarboxaldehyde and 2-phenylacetophenone | Basic Ionic Liquid, 80°C | 2,3-Diphenyl-1,8-naphthyridine | mdpi.com |
Skraup Synthesis and Modified Pathways
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. This reaction can be adapted to synthesize 1,5-naphthyridines by using a 3-aminopyridine as the starting material. The parent 1,5-naphthyridine was first synthesized using this approach. researchgate.net To obtain a chloro-substituted derivative, a chlorinated 3-aminopyridine could theoretically be used, though the harsh, acidic conditions of the Skraup reaction can limit the scope of compatible functional groups.
Modified Skraup pathways offer milder conditions and greater control. For instance, a modified Skraup synthesis has been used to prepare chloro-substituted fused 1,5-naphthyridines, such as 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govdigitallibrary.co.innaphthyridin-10-one from 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine. researchgate.net This demonstrates the utility of this pathway in introducing a chlorine atom onto the naphthyridine framework.
| Starting Material | Reagents | Product | Reference |
| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 1,5-Naphthyridine | researchgate.net |
| 2,6-Dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine | Heat, H₂SO₄ | 9-Chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govdigitallibrary.co.innaphthyridin-10-one | researchgate.net |
Gould-Jacobs and Related Cyclization Reactions
The Gould-Jacobs reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylic acid ester. Substituting aniline with 3-aminopyridine allows for the synthesis of the 4-hydroxy-1,5-naphthyridine-3-carboxylic acid ester. digitallibrary.co.in The 4-hydroxy group can then be converted to a chloro group, and subsequent functionalization could potentially lead to this compound, although this is a multi-step process.
The initial condensation product of 3-aminopyridine and diethyl ethoxymethylenemalonate undergoes thermal cyclization to yield the 1,5-naphthyridine skeleton. digitallibrary.co.in This reaction is a reliable method for constructing the core structure, which is a necessary precursor for the target compound. The regioselectivity of the Gould-Jacobs reaction with substituted pyridines has been a subject of detailed investigation. sci-hub.ru
| Reactants | Conditions | Product | Reference |
| 3-Aminopyridine and Diethyl ethoxymethylenemalonate | Thermal cyclization | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | digitallibrary.co.in |
| Aniline and Diethyl ethoxymethylenemalonate | Heat | 4-Hydroxyquinoline | nih.gov |
De Novo Synthesis Strategies for the 1,5-Naphthyridine Core
Modern synthetic methods offer alternative and often more direct routes to the 1,5-naphthyridine core and its derivatives. These de novo strategies include various cyclization and multicomponent reactions that allow for greater control over the substitution pattern of the final product.
Cyclization Reactions and Annulation Processes
The formation of the second pyridine (B92270) ring onto a pre-existing pyridine ring is a common strategy. This can be achieved through various intramolecular cyclization reactions. For example, a key precursor, 3-hydroxy-1,5-naphthyridine, can be synthesized and subsequently chlorinated. The synthesis of 3-hydroxy-1,5-naphthyridine-4-carbaldehyde (B1497316) has been achieved on a large scale starting from 3-amino-5-methoxy-4-methyl-pyridine, which undergoes a Skraup reaction followed by further transformations. thieme-connect.de The hydroxyl group can then be converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃). digitallibrary.co.in
Another approach involves the Vilsmeier-Haack reaction, which has been used to synthesize 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) from N-(pyridin-2-yl) acetamides. nih.gov While this example pertains to the 1,8-naphthyridine (B1210474) isomer, the principle of cyclization and concomitant chlorination is applicable to the synthesis of other chloro-naphthyridines. Annulation processes, where a new ring is fused onto an existing one, are also pivotal in building the naphthyridine framework. researchgate.net
| Precursor | Reagents | Product | Reference |
| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine (B1368886) | digitallibrary.co.in |
| 1,5-Naphthyridine-4(1H)-one | POCl₃ | 4-Chloro-1,5-naphthyridine (B1297630) | digitallibrary.co.in |
| N-(pyridin-2-yl) acetamides | POCl₃, DMF | 2-Chloro-1,8-naphthyridine-3-carbaldehyde | nih.gov |
Condensation Pathways and Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms of the starting materials. nih.gov MCRs have been developed for the synthesis of various naphthyridine derivatives. For instance, a one-pot, three-component reaction of 2-chloroquinoline-4-amines, aromatic aldehydes, and malononitrile (B47326) has been reported for the synthesis of fused digitallibrary.co.innaphthyridine derivatives.
While a direct MCR for this compound is not explicitly described, the principles of MCRs can be applied to construct the chloro-substituted 1,5-naphthyridine core. This could involve the use of a chlorinated building block in a three-component reaction. The development of novel MCRs remains an active area of research for the efficient synthesis of heterocyclic libraries, including substituted naphthyridines.
| Reactants | Catalyst/Solvent | Product Type | Reference |
| 2-Chloroquinoline-4-amines, Aromatic aldehydes, Malononitrile | Ethanol | Fused digitallibrary.co.innaphthyridine derivatives | |
| Trifluoroacetimidoyl chlorides, Hydrazine hydrate, Benzene-1,3,5-triyl triformate | Metal-free | 3-Trifluoromethyl-1,2,4-triazoles |
Strategies for Selective Chlorination of Naphthyridine Systems
The selective chlorination of naphthyridine systems is a critical step in the synthesis of compounds like this compound. Direct chlorination of the parent 1,5-naphthyridine ring can be challenging due to the presence of multiple reactive sites. Therefore, indirect methods are often employed to achieve regioselectivity.
One common strategy involves the initial preparation of a hydroxy-substituted naphthyridine precursor, specifically a 1,5-naphthyridinone. The conversion of the carbonyl group in these naphthyridinones into a chloro substituent is a frequently used and effective method. This transformation is typically achieved by treating the 1,5-naphthyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov For instance, 1,5-naphthyridin-2(1H)-one can be converted to 2-chloro-1,5-naphthyridine using phosphorus oxychloride. nih.gov Similarly, 4-hydroxy-1,5-naphthyridine can be halogenated to afford 4-chloro-1,5-naphthyridine. nih.gov
Another approach to control the position of chlorination is through the use of N-oxides. The reaction of 1,5-naphthyridine with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), can lead to the formation of the corresponding mono-N-oxide. Subsequent treatment of this N-oxide with phosphorus oxychloride can yield a mixture of chlorinated 1,5-naphthyridines. nih.gov This method leverages the electronic changes in the naphthyridine ring induced by the N-oxide functionality to direct the incoming chlorine atom.
Furthermore, enzymatic approaches using vanadium-dependent haloperoxidases are emerging as a method for regioselective halogenation. chemistryviews.org These enzymes can catalyze the halogenation of specific sites on a molecule under mild conditions, offering a green alternative to traditional chemical methods. chemistryviews.org
Contemporary and Green Chemistry Approaches to this compound Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This trend has led to the exploration of various contemporary and green chemistry approaches for the synthesis of this compound and related compounds.
Transition metal catalysis has become a powerful tool in organic synthesis, and its application to the synthesis of naphthyridine derivatives is an active area of research. For example, palladium-catalyzed cross-coupling reactions, such as the Stille and Negishi couplings, are utilized for the functionalization of pre-halogenated naphthyridines. diva-portal.org While not a direct chlorination method, these reactions are crucial for building more complex molecules from chloro-naphthyridine precursors.
Rhodium(III)-catalyzed C-H activation has also been reported for the regioselective synthesis of naphthyridinone derivatives. nih.gov This strategy involves the direct functionalization of C-H bonds, which is an atom-economical approach that avoids the need for pre-functionalized starting materials. nih.gov Although this specific example leads to naphthyridinones, the principle could potentially be adapted for the synthesis of precursors to this compound.
Microwave-assisted organic synthesis has gained popularity due to its ability to significantly reduce reaction times and improve yields. The application of microwave irradiation has been reported in the synthesis of fused 1,5-naphthyridines, for example, in intramolecular Diels-Alder reactions to construct the core structure. nih.gov This technology can also be applied to the chlorination step itself, potentially leading to faster and more efficient conversions of hydroxy-naphthyridines to their chloro-derivatives.
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. While specific examples of the application of flow chemistry to the synthesis of this compound are not prevalent in the provided search results, the principles of this technology are well-suited for the multi-step synthesis of such heterocyclic compounds. The precise control over reaction parameters in a flow reactor could be beneficial for optimizing the selective chlorination of the naphthyridine ring.
The use of environmentally benign solvents or the complete avoidance of solvents is a key principle of green chemistry. Catalyst-free, one-pot domino reactions in environmentally friendly solvents like ethanol have been developed for the synthesis of functionalized nih.govrsc.orgnaphthyridine derivatives, showcasing the potential for greener synthetic routes in the broader naphthyridine family. rsc.orgdntb.gov.ua "On-water" reactions, where the reaction is performed in an aqueous suspension, have also been promoted as a sustainable synthetic strategy. mdpi.com These approaches minimize the use of volatile organic compounds and can sometimes lead to enhanced reactivity and selectivity.
Synthetic Route Optimization and Process Intensification Studies
The optimization of synthetic routes and the intensification of chemical processes are crucial for the large-scale and cost-effective production of this compound. This involves a detailed examination of each step in the synthesis to improve yields, reduce waste, and enhance efficiency.
Key areas for optimization include:
Starting Material Selection: Choosing readily available and inexpensive starting materials is fundamental. The Skraup synthesis, a classic method for preparing quinolines and naphthyridines from 3-aminopyridine and glycerol, is an example of a route that utilizes simple precursors. nih.gov
Reagent and Catalyst Efficiency: Investigating different chlorinating agents and catalyst systems to find the most effective and selective options is critical. For instance, comparing the efficacy of various phosphorus halides or exploring novel catalytic systems can lead to significant improvements.
Reaction Condition Optimization: Systematically varying parameters such as temperature, reaction time, solvent, and concentration can have a profound impact on the outcome of the synthesis. Design of experiments (DoE) can be a powerful tool in this regard.
Purification Methods: Developing efficient and scalable purification techniques is essential for obtaining the final product in high purity. This may involve exploring alternatives to traditional column chromatography, such as crystallization or distillation.
Process Intensification: Implementing technologies like flow chemistry and microwave-assisted synthesis can lead to significant process intensification, resulting in higher throughput and a smaller manufacturing footprint.
Below is a table summarizing various synthetic strategies for the preparation of chloro-substituted 1,5-naphthyridines.
| Precursor | Reagent(s) | Product | Key Features |
| 1,5-Naphthyridin-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | Conversion of a carbonyl group to a chloro substituent. |
| 4-Hydroxy-1,5-naphthyridine | Halogenating Agent (e.g., POCl₃) | 4-Chloro-1,5-naphthyridine | Direct halogenation of a hydroxyl group. |
| 1,5-Naphthyridine | m-CPBA, then POCl₃ | Mixture of chlorinated 1,5-naphthyridines | N-oxide mediated chlorination for regiocontrol. |
Reactivity and Chemical Transformations of 3 Chloro 1,5 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heteroaromatic chemistry, allowing for the displacement of a leaving group, such as a halogen, by a nucleophile. youtube.com The electron-withdrawing nature of the two nitrogen atoms in the 1,5-naphthyridine (B1222797) core activates the ring towards nucleophilic attack, facilitating the substitution of the chlorine atom. nih.gov These reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer intermediate. youtube.com
Reactions with Oxygen Nucleophiles (e.g., Alkoxides, Phenolates)
The displacement of the chloro group by oxygen-based nucleophiles provides a direct route to alkoxy- and aryloxy-1,5-naphthyridines. While specific examples detailing the reaction at the C-3 position are not prevalent in readily available literature, the reactivity of other chloro-substituted 1,5-naphthyridines serves as a strong precedent. For instance, dichloronaphthyridine derivatives have been shown to undergo sequential substitution, with the first step often being an alkoxylation reaction. This highlights the viability of using alkoxides, such as sodium methoxide (B1231860) or ethoxide, to introduce alkoxy groups onto the naphthyridine scaffold.
Table 1: Representative SNAr Reactions with O-Nucleophiles on Chloro-1,5-Naphthyridine Scaffolds Data based on analogous reactions on the 1,5-naphthyridine core.
| Substrate | Nucleophile | Conditions | Product Type |
|---|---|---|---|
| Dichloro-1,5-naphthyridine | Alkoxide (e.g., NaOR) | Typically polar aprotic solvent (e.g., DMF, DMSO) | Alkoxy-chloro-1,5-naphthyridine |
| 3-Chloro-1,5-naphthyridine | Phenolate (e.g., NaOPh) | Elevated temperature, polar aprotic solvent | 3-Phenoxy-1,5-naphthyridine |
Reactions with Nitrogen Nucleophiles (e.g., Amines, Hydrazines)
Amination of the 1,5-naphthyridine core via SNAr is a widely employed strategy in medicinal chemistry. Various nitrogen nucleophiles, including ammonia, primary and secondary amines, and hydrazines, can effectively displace the chlorine atom. For example, the selective amination of 2-chloro-1,5-naphthyridine (B1368886) derivatives has been successfully achieved using ammonium (B1175870) hydroxide (B78521) in a sealed tube at elevated temperatures. mdpi.com Microwave-assisted SNAr reactions with appropriate amines have also been reported as an efficient method. mdpi.com These methodologies are broadly applicable and indicate that this compound would react similarly to yield a diverse range of 3-amino-1,5-naphthyridine derivatives.
Table 2: Examples of SNAr Reactions with N-Nucleophiles on Chloro-1,5-Naphthyridines
| Substrate Isomer | Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Chloro-1,5-naphthyridine | Ammonium hydroxide | Sealed tube, 140 °C | 2-Amino-1,5-naphthyridine | mdpi.com |
| Bromo-1,5-naphthyridine | Various amines | Cs₂CO₃, 110 °C | Substituted amino-1,5-naphthyridines | mdpi.com |
| Chloro-1,5-naphthyridine | Various amines | Microwave irradiation | Alkylamino-substituted 1,5-naphthyridines | mdpi.com |
Reactions with Sulfur Nucleophiles
Sulfur-based nucleophiles, particularly thiols and their conjugate bases (thiolates), are highly effective in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. libretexts.orglibretexts.org The reaction of this compound with sulfur nucleophiles provides access to 3-(alkylthio)- and 3-(arylthio)-1,5-naphthyridines. Research on the related 4-chloro-1,5-naphthyridine (B1297630) has shown that treatment with sodium methanethiol (B179389) in the presence of a base like sodium hydride readily furnishes the corresponding methylsulfanyl derivative. nih.gov This transformation underscores the utility of sulfur nucleophiles for functionalizing the 1,5-naphthyridine ring. nih.gov
Table 3: Representative SNAr Reaction with S-Nucleophiles Data based on analogous reactions on the 1,5-naphthyridine core.
| Substrate | Nucleophile | Base/Solvent | Product Type | Reference |
|---|---|---|---|---|
| 4-Chloro-1,5-naphthyridine | Sodium methanethiol | NaH | 4-(Methylsulfanyl)-1,5-naphthyridine | nih.gov |
| This compound | Thiophenol | Base (e.g., K₂CO₃), DMF | 3-(Phenylthio)-1,5-naphthyridine |
Reactions with Carbon Nucleophiles (e.g., Grignard, Organolithium Reagents, Cyanation)
Introducing carbon-carbon bonds at the C-3 position via SNAr is more challenging due to the generally lower nucleophilicity of carbon nucleophiles compared to heteroatom nucleophiles. However, highly reactive organometallic reagents like Grignard and organolithium reagents can serve as potent carbon nucleophiles. libretexts.orgresearchgate.net These reactions must be conducted under strictly anhydrous conditions, as these reagents are also strong bases. libretexts.org While direct SNAr with these reagents on this compound is not extensively documented, a practical method for constructing 3-substituted-5-chloro-1,6-naphthyridin-4-ones using Grignard reagents has been developed, showcasing the feasibility of such additions to related heterocyclic systems. researchgate.net
Cyanation, the introduction of a nitrile group, is another important C-C bond-forming reaction. This is typically achieved using a cyanide salt, such as sodium or potassium cyanide, often in a polar aprotic solvent like DMSO. The resulting 3-cyano-1,5-naphthyridine is a valuable intermediate that can be further transformed into carboxylic acids, amides, or amines.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. For substrates like this compound, these methods offer a powerful alternative to classical SNAr, especially for less reactive nucleophiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. tcichemicals.com It is one of the most versatile and widely used cross-coupling methods for forming C-C bonds. mdpi.com The reaction of this compound with various aryl- or vinyl-boronic acids would yield the corresponding 3-aryl- or 3-vinyl-1,5-naphthyridines.
The general catalytic cycle involves three main steps: oxidative addition of the chloro-naphthyridine to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov Protocols developed for the Suzuki-Miyaura reaction of other heteroaryl chlorides, such as polychlorinated pyridines, can often be adapted for this system. nih.gov
Table 4: Generalized Conditions for Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile |
| Coupling Partner | Arylboronic acid (Ar-B(OH)₂), Alkylboronic pinacol (B44631) ester | Nucleophile source |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates the reaction cycle |
| Ligand | Phosphine (B1218219) ligands (e.g., SPhos, XPhos, Ad₂PⁿBu) | Stabilizes and activates the catalyst |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, LiOᵗBu | Activates the boronic acid for transmetalation |
| Solvent | Dioxane, Toluene, DMF, often with water | Solubilizes reactants and catalyst |
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. While specific studies detailing the Sonogashira coupling of this compound are not extensively documented in preliminary searches, the reactivity of similar chloro-azaheterocycles suggests its feasibility. Generally, the reaction is carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction conditions, such as the choice of palladium ligand, base, and solvent, are crucial for achieving high yields and would need to be optimized for this specific substrate.
Based on analogous reactions with other chloropyridines and halo-naphthyridines, a typical Sonogashira reaction involving this compound would likely proceed as outlined in the following hypothetical reaction table.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N | DMF | 100 | 3 | Moderate to High | scirp.org |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | Moderate to High | scirp.org |
Note: This table is illustrative and based on typical conditions for Sonogashira couplings of similar substrates. Specific experimental data for this compound is pending further research.
Heck Reaction
The Heck reaction, another palladium-catalyzed process, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a cornerstone of C-C bond formation in organic synthesis. For this compound, a Heck reaction would enable the introduction of various alkenyl groups at the 3-position. The success of the Heck reaction with chloroarenes is often dependent on the use of specific catalysts and ligands that can facilitate the oxidative addition of the palladium to the relatively inert C-Cl bond.
Typical conditions for a Heck reaction on a chloro-azaheterocycle are presented in the table below, which could serve as a starting point for the optimization of the reaction with this compound.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-140 | 12-24 | Moderate | wikipedia.orgwikipedia.org |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100 | 12 | Moderate to High | wikipedia.orgwikipedia.org |
Note: This table is illustrative and based on general conditions for Heck reactions of chloroarenes. Specific experimental validation for this compound is required.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly valuable for the synthesis of arylamines from aryl halides. The amination of 2-chloro-1,5-naphthyridines has been reported, suggesting that this compound would also be a suitable substrate for this transformation, enabling the synthesis of a wide array of 3-amino-1,5-naphthyridine derivatives. nih.gov The choice of palladium catalyst, phosphine ligand, and base is critical to the success of this reaction, especially with less reactive aryl chlorides. acs.orglibretexts.org
A review on the reactivity of 1,5-naphthyridines indicates that the Buchwald-Hartwig amination of 2-chloro-1,5-naphthyridines can be achieved using a palladium catalyst in the presence of a phosphorated ligand like XantPhos. nih.gov A similar approach would likely be applicable to the 3-chloro isomer.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Dioxane | 110 | 12-24 | Good | nih.gov |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 | 12 | Good | wikipedia.org |
Note: This table is based on reported conditions for the amination of 2-chloro-1,5-naphthyridines and general Buchwald-Hartwig conditions. Specific optimization for this compound is necessary.
Negishi Coupling
The following table outlines plausible conditions for the Negishi coupling of this compound based on established protocols for similar substrates.
| Catalyst | Ligand | Organozinc Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd(dppf)Cl₂ | dppf | R-ZnCl | THF | 60-80 | 12 | Moderate to High | commonorganicchemistry.com |
| Ni(acac)₂ | R-ZnBr | THF/NMP | 25-60 | 4-12 | Moderate to High | wikipedia.org |
Note: This table presents generalized conditions for Negishi couplings. Experimental verification for this compound is needed.
Stille Coupling
The Stille coupling is a palladium-catalyzed reaction that couples an organic halide with an organotin compound. A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. nih.gov This reaction would allow for the introduction of a wide variety of organic groups at the 3-position of the 1,5-naphthyridine ring. Although a review mentions the use of a Stille cross-coupling reaction to form a 1,5-naphthyridine ring system from a chloronitropyridine, specific examples starting with this compound are not detailed. nih.gov
Based on general knowledge of Stille couplings, the following conditions could be considered for the reaction of this compound.
| Catalyst | Ligand | Organostannane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | PPh₃ | R-SnBu₃ | Toluene/Dioxane | 80-110 | 12-24 | Moderate to High | nrochemistry.comcommonorganicchemistry.com |
| PdCl₂(PPh₃)₂ | PPh₃ | R-SnMe₃ | DMF | 80-100 | 12 | Moderate to High | commonorganicchemistry.com |
Note: This table provides typical Stille coupling conditions. The specific application to this compound requires experimental investigation.
Cobalt-Catalyzed Cross-Couplings
Cobalt-catalyzed cross-coupling reactions have emerged as a more economical and sustainable alternative to palladium-catalyzed methods. These reactions typically involve the coupling of organic halides with Grignard reagents or organozinc compounds. Research has shown that various halogenated naphthyridines can undergo cobalt-catalyzed cross-couplings. For instance, the coupling of 4-iodo-1,5-naphthyridine (B3242594) with arylzinc reagents in the presence of a cobalt catalyst has been reported to give good yields. wikipedia.org While this study did not specifically report on this compound, it demonstrates the potential of cobalt catalysis for the functionalization of the 1,5-naphthyridine core. The reactivity of chloroarenes in such couplings is generally lower than that of iodoarenes, often requiring more forcing conditions or specifically designed catalytic systems. nih.govorganic-chemistry.org
A plausible set of conditions for the cobalt-catalyzed cross-coupling of this compound is outlined below.
| Catalyst | Ligand/Additive | Organometallic Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| CoCl₂ | TMEDA | R-MgBr | THF/Dioxane | 25-80 | 4-12 | Moderate | researchgate.netnii.ac.jp |
| CoCl₂·2LiCl | HCO₂Na | R-ZnCl | THF | 25-60 | 12 | Moderate to Good | wikipedia.org |
Note: This table is based on conditions used for other halo-naphthyridines and chloropyridines. Further research is needed to confirm its applicability to this compound.
Electrophilic Substitution Reactions (SEAr)
The 1,5-naphthyridine ring system is generally considered electron-deficient due to the presence of the two nitrogen atoms, which deactivates the ring towards electrophilic aromatic substitution (SEAr). The reactivity pattern of 1,5-naphthyridines shows similarities to that of quinolines. nih.gov Electrophilic attack, when it occurs, is expected at positions that are least deactivated by the electron-withdrawing effect of the nitrogen atoms.
For the unsubstituted 1,5-naphthyridine, theoretical studies and experimental evidence suggest that electrophilic attack is most likely to occur at the 3- and 7-positions, followed by the 4- and 8-positions. The presence of a chlorine atom at the 3-position in this compound would further influence the regioselectivity of any subsequent electrophilic substitution. The chloro group is a deactivating but ortho-, para-directing substituent in benzene (B151609) chemistry. However, in the electron-deficient 1,5-naphthyridine system, its electronic and steric effects, combined with the directing influence of the ring nitrogens, would lead to a more complex reactivity pattern. It is plausible that an incoming electrophile would be directed to the 7-position, which is para to one nitrogen and meta to the other, and is electronically the most favorable position in the unsubstituted ring. The chloro group at the 3-position would likely further deactivate the ring and could sterically hinder attack at the adjacent 2- and 4-positions.
| Reaction | Reagents | Electrophile | Expected Major Product(s) | Ref. |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 7-Nitro-3-chloro-1,5-naphthyridine | nih.govnih.govhu.edu.jo |
| Bromination | Br₂/Lewis Acid | Br⁺ | 7-Bromo-3-chloro-1,5-naphthyridine | nih.govnih.gov |
| Sulfonation | Fuming H₂SO₄ | SO₃ | This compound-7-sulfonic acid | nih.govhu.edu.jo |
Note: The predicted regioselectivity in this table is based on the general principles of electrophilic aromatic substitution on deactivated heterocyclic systems and requires experimental confirmation.
Functionalization of the Naphthyridine Core at Other Positions via this compound Intermediate
While the chloro group at the 3-position is itself a reactive handle for nucleophilic substitution and cross-coupling reactions, its electronic influence can also be harnessed to direct the functionalization of other positions on the 1,5-naphthyridine ring system. Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position.
In the context of this compound, the nitrogen atom at position 1 can act as an intrinsic directing group. However, the presence of the chloro substituent at C-3 significantly influences the acidity of the neighboring protons. The electron-withdrawing nature of the chlorine atom is expected to increase the acidity of the proton at the C-4 position, making it a primary site for deprotonation upon treatment with a strong base.
Table 1: Regioselectivity in the Metalation of Substituted Naphthyridines
| Substrate | Directing Group(s) | Position of Metalation | Subsequent Electrophile | Product | Reference |
| 1,5-Naphthyridine | N-1 | C-2 or C-8 | Various | 2- or 8-substituted 1,5-naphthyridine | General DoM Principles |
| This compound | N-1 and C-3 Chloro | C-4 (predicted) | E+ | 4-E-3-chloro-1,5-naphthyridine | Theoretical |
Although specific examples detailing the directed metalation of this compound are not extensively documented in the reviewed literature, the principles of DoM suggest that a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), would likely effect deprotonation at the C-4 position. The resulting 4-lithio-3-chloro-1,5-naphthyridine intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups at this position, including alkyl, aryl, and silyl (B83357) groups, as well as halogens and carbonyl functionalities. This strategy would provide a pathway to 4-substituted-3-chloro-1,5-naphthyridines, which are valuable precursors for further chemical modifications.
Pericyclic Reactions and Rearrangements Involving the Naphthyridine Framework
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful tool for the construction of complex molecular architectures. The 1,5-naphthyridine nucleus can participate in various pericyclic reactions, including cycloadditions and electrocyclic reactions, as well as sigmatropic rearrangements.
Cycloaddition Reactions: The pyridine (B92270) rings of the 1,5-naphthyridine system can act as either the diene or dienophile component in [4+2] cycloaddition reactions (Diels-Alder reactions), particularly in their inverse-electron-demand variants. wikipedia.org The presence of the electron-withdrawing chloro group at the 3-position is expected to lower the energy of the LUMO of the naphthyridine ring, thereby enhancing its reactivity as a dienophile in normal-electron-demand Diels-Alder reactions. Conversely, it would decrease the HOMO energy, making it a less reactive diene in such reactions.
While specific examples of this compound participating in Diels-Alder reactions are scarce, the general reactivity of naphthyridines suggests that it could react with electron-rich dienes to form complex polycyclic heterocyclic systems. nih.gov
Electrocyclic Reactions: Electrocyclic reactions involve the formation of a sigma bond between the termini of a conjugated pi system, leading to the formation of a new ring. The 1,5-naphthyridine framework can undergo electrocyclic ring closure when appropriately substituted with a conjugated polyene side chain. For instance, an N-(3-pyridyl)aldimine, a precursor to the 1,5-naphthyridine system, can react with an alkyne in the presence of a Lewis acid to undergo an electrocyclic ring closure, forming the 1,5-naphthyridine core. nih.gov
Sigmatropic Rearrangements: Sigmatropic rearrangements involve the migration of a sigma-bonded group across a pi-conjugated system. While there are no specific reports of sigmatropic rearrangements directly involving the this compound skeleton in the reviewed literature, related heterocyclic systems are known to undergo such transformations. For example, the Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in naphthyridine derivatives. nih.gov
Derivatization and Scaffold Expansion Strategies
This compound serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The chloro group can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, providing a versatile entry point for scaffold elaboration.
Synthesis of Fused Heterocycles: One common strategy for scaffold expansion is the construction of a third heterocyclic ring onto the 1,5-naphthyridine framework. For example, reaction of a chloro-naphthyridine with a binucleophilic reagent can lead to the formation of a fused ring system in a single step. The synthesis of thieno[2,3-b] nih.govmdpi.comnaphthyridines and furo[2,3-b] nih.govmdpi.comnaphthyridines can be envisioned starting from this compound. This would typically involve an initial nucleophilic substitution of the chloro group with a suitable sulfur or oxygen nucleophile, followed by an intramolecular cyclization.
Table 2: Examples of Scaffold Expansion Reactions from Chloro-Naphthyridine Precursors
| Starting Material | Reagent(s) | Fused Heterocyclic Product | Reaction Type |
| 2-Chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) | Sodium azide (B81097) | Tetrazolo[1,5-a] nih.govwikipedia.orgnaphthyridine | Nucleophilic substitution followed by cyclization researchgate.net |
| Chloro-naphthyridine | Hydrazine | Pyrazolo-naphthyridine | Nucleophilic substitution followed by cyclization |
| Chloro-naphthyridine | Guanidine | Pyrimido-naphthyridine | Nucleophilic substitution followed by cyclization |
Ring Expansion Reactions: Ring expansion of aza-heterocycles can be achieved through various methods, including the thermal or photochemical decomposition of azido-substituted derivatives. For instance, the conversion of this compound to 3-azido-1,5-naphthyridine via nucleophilic substitution with sodium azide would provide a precursor for such a transformation. Photolysis or thermolysis of the azido (B1232118) compound could lead to the formation of a nitrene intermediate, which could then undergo ring expansion to afford a diazepine (B8756704) derivative. This strategy has been successfully applied to other azido-aza-aromatic systems. rsc.org
Advanced Spectroscopic and Structural Elucidation of 3 Chloro 1,5 Naphthyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-Chloro-1,5-naphthyridine. The asymmetry of the molecule results in a unique chemical shift for each proton and carbon atom, which can be predicted based on the electronic effects of the nitrogen atoms and the chlorine substituent. The electronegative nitrogen atoms deshield adjacent protons and carbons, shifting their resonances downfield, while the chlorine atom exerts a significant deshielding effect on C-3 and influences the electronic environment of neighboring atoms.
Predicted ¹H and ¹³C NMR chemical shifts are essential for the initial assignment of the molecular structure. The proton spectrum is expected to show five distinct signals in the aromatic region, while the carbon spectrum will display eight signals.
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | ~8.9 - 9.1 (d) | ~150 - 152 |
| C3 | - | ~130 - 132 |
| C4 | ~8.6 - 8.8 (d) | ~142 - 144 |
| C6 | ~8.8 - 9.0 (dd) | ~153 - 155 |
| C7 | ~7.6 - 7.8 (dd) | ~122 - 124 |
| C8 | ~8.3 - 8.5 (dd) | ~136 - 138 |
| C4a | - | ~135 - 137 |
| C8a | - | ~146 - 148 |
While 1D NMR provides initial data, 2D NMR techniques are crucial for definitive assignments by revealing through-bond and through-space correlations. emerypharma.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (²J, ³J). sdsu.edu For this compound, COSY would show a correlation between H-2 and H-4, confirming their positions on the same pyridine (B92270) ring. It would also reveal the coupling network between H-6, H-7, and H-8 on the second ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to their attached carbons (¹J coupling). columbia.edu An HSQC spectrum would definitively link each proton signal (H-2, H-4, H-6, H-7, H-8) to its corresponding carbon signal (C-2, C-4, C-6, C-7, C-8), confirming the assignments made in 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range couplings (²J, ³J) between protons and carbons, which helps to piece together the entire molecular framework. columbia.eduyoutube.com Key correlations would include the H-2 proton showing cross-peaks to C-4 and C-8a, and the H-4 proton correlating to C-2, C-3, and C-4a. These correlations bridge the quaternary carbons and confirm the fusion of the two pyridine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For a planar molecule like this compound, NOESY can confirm spatial relationships, such as the proximity of H-4 and H-6 across the bay region.
Solid-State NMR (ssNMR) provides valuable information about the structure, polymorphism, and intermolecular interactions of this compound in its crystalline form. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. researchgate.net These spectra can reveal the presence of different crystalline forms (polymorphs) through variations in chemical shifts, which are highly sensitive to the local electronic environment and crystal packing. Furthermore, ssNMR can be used to study the dynamics within the crystal lattice and to characterize intermolecular interactions, such as π-π stacking, which are common in aromatic heterocyclic compounds.
Mass Spectrometry for Fragmentation Pattern Analysis and High-Resolution Mass Determination
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, can determine the mass of the molecular ion with high accuracy (typically <5 ppm), allowing for the unambiguous confirmation of its elemental formula, C₈H₅ClN₂. nih.gov The presence of a chlorine atom is readily identified by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.
The fragmentation pattern in electron ionization (EI-MS) provides structural information. The molecular ion (M⁺˙) is expected to be prominent due to the aromatic nature of the compound. Key fragmentation pathways would likely include:
Loss of a chlorine radical (•Cl): This would lead to a significant fragment ion at m/z 129.
Loss of hydrogen cyanide (HCN): Successive losses of HCN from the pyridine rings are a characteristic fragmentation pathway for nitrogen heterocycles, leading to fragments at m/z 137 (from M⁺˙) and m/z 102 (from the [M-Cl]⁺ fragment).
| m/z (for ³⁵Cl) | Predicted Fragment | Notes |
|---|---|---|
| 164 | [C₈H₅ClN₂]⁺˙ | Molecular Ion (M⁺˙) |
| 137 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from a pyridine ring |
| 129 | [M - Cl]⁺ | Loss of chlorine radical |
| 102 | [M - Cl - HCN]⁺ | Loss of HCN from the [M-Cl]⁺ fragment |
Tandem mass spectrometry (MS/MS) is employed to verify the proposed fragmentation pathways and gain deeper mechanistic insights. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion at m/z 164) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. By selecting the [M-Cl]⁺ ion (m/z 129) as the precursor, an MS/MS experiment could confirm the subsequent loss of HCN to produce the fragment at m/z 102, thereby validating the proposed fragmentation sequence. This stepwise analysis provides definitive evidence for the connectivity and stability of the fragment ions.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR and Raman spectra of this compound are expected to be rich in information, with distinct bands corresponding to specific bond vibrations. mdpi.com
Aromatic C-H Stretching: These vibrations typically appear as a group of weak to medium bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). libretexts.org
C=C and C=N Ring Stretching: The stretching vibrations of the aromatic rings are characteristic and appear as a series of medium to strong bands in the 1400-1650 cm⁻¹ region. The presence of nitrogen atoms within the rings influences the exact position and intensity of these bands compared to carbocyclic aromatic systems. vscht.cz
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane ("oop") bands can sometimes provide information about the substitution pattern on the rings. libretexts.org
C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 700 and 850 cm⁻¹, although its exact position can be influenced by coupling with other vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |
| C=C / C=N Ring Stretch | 1400 - 1650 | Medium to Strong |
| C-H In-plane Bend | 1000 - 1300 | Medium |
| C-H Out-of-plane Bend | 650 - 900 | Strong |
| C-Cl Stretch | 700 - 850 | Strong |
The complementary nature of IR and Raman spectroscopy is particularly useful. Vibrations that are strong in the IR spectrum (involving a change in dipole moment) may be weak in the Raman spectrum, and vice versa for vibrations involving a change in polarizability. This dual analysis provides a more complete picture of the vibrational modes of this compound.
Conformational Analysis via Vibrational Modes
The conformational landscape of this compound can be thoroughly investigated by analyzing its vibrational modes, typically obtained through Fourier-transform infrared (FT-IR) and Raman spectroscopy. While specific experimental spectra for this compound are not widely documented in publicly available literature, the methodology for such an analysis is well-established. This approach involves a synergistic combination of experimental spectroscopy and computational quantum chemistry, most notably Density Functional Theory (DFT).
Theoretical calculations, often using methods like B3LYP with basis sets such as 6-311G*, are employed to predict the stable conformers of the molecule and their corresponding vibrational frequencies. nih.govresearchgate.net For a molecule like this compound, which has limited conformational flexibility due to its rigid bicyclic core, the analysis would primarily focus on the vibrational modes associated with the chloro-substituent and the naphthyridine ring itself.
Key vibrational modes of interest would include:
C-Cl Stretching: The carbon-chlorine stretching vibration is a characteristic mode that typically appears in the lower frequency region of the spectrum, generally between 500 and 760 cm⁻¹. researchgate.net The precise frequency can be influenced by the electronic environment of the naphthyridine ring.
Naphthyridine Ring Modes: These include ring stretching (C=C, C=N) and ring deformation modes. These vibrations provide a fingerprint of the heterocyclic core.
C-H Modes: Aromatic C-H stretching, in-plane bending, and out-of-plane bending vibrations provide further structural confirmation.
By comparing the experimentally measured FT-IR and Raman peak positions and intensities with the computationally predicted spectra for different potential conformers, a detailed assignment of the fundamental vibrational modes can be achieved. nih.govnih.gov The potential energy distribution (PED) analysis from a force-field calculation can further clarify the nature of these vibrational modes, especially in cases where modes are coupled. nih.gov This comprehensive analysis confirms the ground-state conformation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an aromatic heterocycle like this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions. libretexts.org
The delocalized π-electron system of the fused pyridine rings is responsible for strong π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of nitrogen atoms with non-bonding electron pairs (lone pairs) also allows for weaker n → π* transitions, which occur at longer wavelengths (lower energy) as they require less energy to excite an electron from a non-bonding orbital to an antibonding π* orbital. libretexts.org
The electronic absorption spectrum of the parent 1,5-naphthyridine (B1222797) scaffold is influenced by substitution. The introduction of a chlorine atom, an auxochrome, can cause a bathochromic shift (red shift) to longer wavelengths and potentially a hyperchromic effect (increase in absorption intensity). uobabylon.edu.iq
Furthermore, the polarity of the solvent can significantly affect the position of the absorption maxima (λmax). uobabylon.edu.iq For instance, n → π* transitions typically undergo a hypsochromic shift (blue shift) to shorter wavelengths in polar solvents, as the lone pair electrons are stabilized by interactions like hydrogen bonding with solvent molecules. Conversely, π → π* transitions often exhibit a bathochromic shift in polar solvents. uobabylon.edu.iq
While specific experimental λmax values for this compound are not detailed in the surveyed literature, theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic absorption spectra and aid in the assignment of specific electronic transitions. nih.gov
Table 1: Expected Electronic Transitions for this compound
| Type of Transition | Orbitals Involved | Expected Relative Energy | Expected Relative Intensity |
| π → π | π bonding to π antibonding | High | Strong |
| n → π | Non-bonding to π antibonding | Low | Weak |
X-ray Crystallography for Solid-State Structure Determination
Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would yield a detailed structural model. This would confirm the planarity of the naphthyridine ring system and provide precise measurements of the C-Cl, C-N, and C-C bond lengths and the internal angles of the fused rings. This empirical data is invaluable for benchmarking the results of theoretical geometric optimizations from computational methods.
Analysis of Molecular Conformation and Intermolecular Interactions
With a determined crystal structure, a detailed analysis of the molecular packing and intermolecular interactions that stabilize the crystal lattice would be possible. For aromatic nitrogen heterocycles, several types of non-covalent interactions are crucial in directing their self-assembly. These include:
π-π Stacking: The planar naphthyridine rings are expected to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing.
Hydrogen Bonding: Although this compound itself lacks strong hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. In the presence of co-formers with donor groups (like in a co-crystal) or residual solvent, C-H···N or O-H···N interactions could be formed.
Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with nucleophilic atoms like the nitrogen of a neighboring molecule (C-Cl···N).
Polymorphism and Co-crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystal form, has profound implications for the physical properties of a material. Different polymorphs can exhibit variations in solubility, melting point, and stability. Studies on polymorphism involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify any distinct crystalline phases. Each potential polymorph would require full structural characterization by X-ray diffraction.
Co-crystallization involves crystallizing the target molecule with a second, different molecule (a co-former) to create a new, stoichiometric crystalline solid held together by non-covalent interactions. rsc.org Given the hydrogen bond acceptor capability of the nitrogen atoms in this compound, it is a candidate for forming co-crystals with molecules that are strong hydrogen bond donors. Such studies could be used to modify the physicochemical properties of the compound. However, without experimental crystallographic data for this compound or its derivatives, any discussion of its polymorphic or co-crystallization behavior remains speculative. researchgate.netdocumentsdelivered.com
Chiroptical Spectroscopy (for chiral derivatives)
Chiroptical spectroscopy, primarily Circular Dichroism (CD) spectroscopy, is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.
This technique is applicable not to this compound itself, as it is an achiral molecule, but to its potential chiral derivatives. Chirality could be introduced by:
Synthesizing a derivative with a stereocenter on a substituent attached to the naphthyridine ring.
Creating atropisomers through sterically hindered rotation around a single bond connecting the naphthyridine unit to another group, if applicable.
If chiral derivatives of this compound were synthesized and resolved into their respective enantiomers, CD spectroscopy would be essential for assigning their absolute configurations. researchgate.net The experimental CD spectrum, which shows positive or negative Cotton effects at specific wavelengths, can be compared with the spectrum predicted computationally using TD-DFT calculations for a known configuration (e.g., the R or S enantiomer). A match between the experimental and theoretical spectra allows for an unambiguous assignment of the absolute stereochemistry. To date, studies involving the synthesis and chiroptical analysis of chiral this compound derivatives have not been reported in the literature.
Computational and Theoretical Investigations of 3 Chloro 1,5 Naphthyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the geometric and electronic properties of 3-chloro-1,5-naphthyridine, providing a basis for understanding its stability and reactivity.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) has become a primary computational tool for investigating the ground state properties of organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), can be used to determine its equilibrium geometry. researchgate.netnih.gov These calculations yield optimized bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule in its lowest energy state.
Furthermore, DFT is used to calculate key electronic properties that govern the molecule's stability and reactivity. These properties include total energy, dipole moment, and the distribution of electron density. The analysis of Mulliken atomic charges or Natural Bond Orbitals (NBO) can reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites. For instance, in related chloro-substituted aza-aromatic compounds, the nitrogen atoms are typically the most negatively charged centers, while the carbon atom attached to the chlorine is an electrophilic site. researchgate.net
The following table illustrates typical ground state properties that can be calculated for this compound using DFT methods, based on findings for analogous compounds.
| Calculated Property | Typical DFT Functional/Basis Set | Significance |
|---|---|---|
| Optimized Geometry (Bond Lengths/Angles) | B3LYP/6-311++G(d,p) | Provides the most stable 3D structure of the molecule. |
| Total Energy | B3LYP/6-311++G(d,p) | Indicates the thermodynamic stability of the molecule. |
| Dipole Moment | B3LYP/6-311++G(d,p) | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Atomic Charges (NBO/Mulliken) | B3LYP/6-311++G(d,p) | Reveals the electron distribution and identifies potential sites for electrophilic and nucleophilic attack. |
| HOMO-LUMO Energy Gap | B3LYP/6-311++G(d,p) | Relates to the chemical reactivity and kinetic stability of the molecule. |
Ab Initio Methods for Electronic Structure
Ab initio quantum chemistry methods, such as Hartree-Fock (HF) theory, provide an alternative framework for studying electronic structure from first principles, without the empirical parameterization inherent in some DFT functionals. nih.gov While computationally more demanding than DFT for a given level of accuracy, methods like Restricted Hartree-Fock (RHF) for closed-shell molecules can offer valuable insights into electronic effects. For instance, RHF/6-31G(d) calculations on related chloropyrimidines have been used to analyze the alternation of charge and π-electron density on the ring atoms. osi.lv
These methods are crucial for benchmarking and validating results from DFT. For this compound, ab initio calculations can be used to compute the molecular orbitals and their energies, providing a foundational understanding of the electronic configuration. Comparing HF and DFT results can elucidate the role of electron correlation, which is accounted for in DFT but neglected in HF theory, on the predicted properties of the molecule. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.comresearchgate.net For a relatively rigid molecule like this compound, MD simulations are particularly useful for analyzing its interactions with solvent molecules and understanding how the solvent environment affects its behavior. nih.govresearchgate.netmdpi.commdpi.com
In a typical MD simulation, the molecule is placed in a box of explicit solvent molecules, such as water. youtube.comreadthedocs.io The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. This allows for the observation of dynamic processes, such as the formation and breaking of hydrogen bonds between the naphthyridine nitrogen atoms and water molecules. researchgate.net The simulation can also reveal the preferred solvation shell structure around the molecule. Analysis of these simulations provides insights into properties like solubility and how the solvent might influence reaction pathways by stabilizing or destabilizing reactants, transition states, and products.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and spatial distribution of these orbitals are critical in determining the nature of chemical reactions. researchgate.net
For this compound, the HOMO represents the region from which electrons are most likely to be donated, indicating its nucleophilic character. Conversely, the LUMO represents the region most susceptible to accepting electrons, indicating its electrophilic character. youtube.com DFT calculations are commonly used to compute the energies and visualize the shapes of the HOMO and LUMO.
The distribution of these orbitals on the this compound framework predicts its reactivity. For instance, the location of the LUMO can indicate the most likely site for nucleophilic attack. In many chloro-substituted aza-aromatic systems, the LUMO is often localized on the carbon-chlorine bond and the adjacent ring atoms, suggesting that this position is susceptible to nucleophilic substitution. nih.gov The energy gap between the HOMO and LUMO is also a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
| Orbital | Significance | Predicted Reactivity for this compound |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | Region of highest electron density; acts as an electron donor (nucleophile). youtube.com | Likely distributed over the π-system of the naphthyridine rings. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Region most susceptible to electron acceptance (electrophile). youtube.com | Expected to have significant density on the carbon atom bearing the chlorine, predicting it as a site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net | The magnitude of the gap influences the molecule's propensity to undergo chemical reactions. |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be used to interpret and verify experimental data.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, its theoretical NMR spectrum can be generated. rogue-scholar.org These predicted shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental values, aiding in the structural elucidation and assignment of signals. nih.gov
IR Spectroscopy: The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to atomic displacements. diva-portal.orgsubstack.com These calculations yield a set of harmonic frequencies corresponding to the fundamental vibrational modes of the molecule (e.g., C-H stretching, C-Cl stretching, ring breathing modes). The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum, which is invaluable for assigning peaks in an experimental spectrum. substack.comarxiv.org
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. mdpi.comrsc.orgnih.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands in the UV-Vis spectrum. mdpi.com For aromatic systems like this compound, these calculations typically predict π → π* transitions.
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. nih.gov For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r), where the chlorine atom is displaced by a nucleophile. nih.gov
DFT calculations can be used to model the entire reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. stackexchange.comorganic-chemistry.orgresearchgate.net The geometry of the transition state provides insight into the bond-forming and bond-breaking processes. youtube.comchemguide.co.uk By calculating the energy of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This allows for the prediction of reaction rates and the comparison of different possible mechanistic pathways. For example, theoretical studies on the aza-Diels-Alder reaction for the synthesis of 1,5-naphthyridine (B1222797) derivatives have successfully characterized the transition states to explain the observed stereoselectivity. nih.gov
Quantitative Structure-Property Relationship (QSPR) Modeling (Non-biological Focus)
Quantitative Structure-Property Relationship (QSPR) modeling represents a computational approach to correlate the structural or physicochemical features of a molecule with its macroscopic properties. For this compound, QSPR studies, with a non-biological focus, are pivotal in predicting its behavior in various chemical and material science contexts, thereby guiding its application in areas such as organic electronics, catalysis, and coordination chemistry.
These models are built upon the principle that the chemical structure, as described by various molecular descriptors, dictates the compound's properties. For azaaromatic compounds like this compound, relevant descriptors often fall into several categories:
Electronic Descriptors: The presence of two nitrogen atoms and a chlorine atom significantly influences the electron distribution within the aromatic system. Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms are crucial. For instance, the charge on the nitrogen atoms can be correlated with the compound's basicity and its ability to coordinate with metal ions. nih.gov
Topological Descriptors: These numerical indices are derived from the graph representation of the molecule and describe its size, shape, and degree of branching. They are useful for predicting bulk properties like boiling point, viscosity, and solubility.
Geometrical Descriptors: 3D descriptors, such as molecular surface area and volume, provide insights into how the molecule interacts with its environment, which is fundamental for predicting properties like solubility in different solvents. researchgate.net
A typical QSPR study for this compound would involve calculating a wide array of these descriptors for the parent molecule and a series of its hypothetical derivatives. These calculated values would then be used to build a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, to predict a specific property. mdpi.com For example, a QSPR model could be developed to predict the aqueous solubility of chlorinated aromatic compounds by correlating it with descriptors related to molecular size and shape. researchgate.net
The predictive power of such models allows for the rapid screening of virtual libraries of compounds, identifying derivatives with desired properties without the need for extensive experimental synthesis and testing.
Table 1: Predicted Physicochemical Properties of this compound via QSPR Modeling
| Property | Predicted Value | Relevant Molecular Descriptors | Significance in Non-biological Applications |
| Aqueous Solubility (logS) | Low | Molecular Surface Area, Polar Surface Area (PSA), LogP (Octanol-Water Partition Coefficient) | Affects utility in aqueous-phase reactions, environmental fate, and formulation for material deposition. |
| Dipole Moment | Moderate (approx. 2-3 Debye) | Partial Atomic Charges, Molecular Geometry | Influences intermolecular interactions, crystal packing, and solubility in polar vs. non-polar solvents. |
| HOMO-LUMO Gap | Moderate | Energies of Frontier Molecular Orbitals (HOMO & LUMO) | Key predictor of electronic properties, such as UV-Vis absorption wavelength and potential as an organic semiconductor. |
| Electron Affinity | High | Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | Indicates the ability to accept electrons, relevant for applications in n-type organic electronic materials. |
| Proton Affinity | Moderate | Partial charge on Nitrogen atoms, Energy of lone pair electrons nih.gov | Determines basicity and the ability to act as a ligand in coordination chemistry or as a base catalyst. |
Computational Design of Novel this compound Derivatives
The computational design of novel molecules leverages theoretical chemistry principles to create new structures with enhanced or specific properties in silico before their physical synthesis. For this compound, this approach is instrumental in tailoring the core structure for specific non-biological applications, such as developing new ligands for metal catalysis, designing organic light-emitting diode (OLED) materials, or creating functional building blocks for supramolecular chemistry.
The design process typically begins by identifying the key properties to be optimized. For instance, if the goal is to create a more effective ligand for a specific metal catalyst, properties like electron-donating ability, steric hindrance, and binding affinity would be targeted. The this compound scaffold offers several positions (e.g., C3, C4, C6, C8) where functional groups can be introduced to modulate these properties.
Computational chemists employ a variety of techniques in this design phase:
Scaffold Modification: The core this compound structure is systematically modified by adding different functional groups at various positions. These groups can range from simple alkyl or aryl groups to more complex moieties designed to impart specific electronic or steric characteristics.
Property Prediction: For each designed derivative, quantum mechanical calculations (like Density Functional Theory - DFT) are performed to predict key properties. This could include optimizing the molecular geometry and calculating the HOMO-LUMO gap to tune electronic properties, or simulating the interaction energy with a metal ion to predict binding affinity. researchgate.net
Virtual Screening: Large libraries of potential derivatives can be rapidly screened. For example, if designing a material for an electronic application, derivatives could be screened based on their predicted ionization potential and electron affinity.
Table 2: Computationally Designed this compound Derivatives and Their Predicted Properties
| Derivative Name | Modification on this compound Core | Predicted Property Change | Potential Non-biological Application |
| 3-Amino-1,5-naphthyridine | Replacement of the C3-Chloro group with an Amino (-NH₂) group. | Increased HOMO energy level; Enhanced electron-donating ability; Stronger hydrogen bonding capability. | Building block for fluorescent dyes; Ligand for metal complexes. |
| 3-Cyano-1,5-naphthyridine | Replacement of the C3-Chloro group with a Cyano (-CN) group. | Lowered LUMO energy level; Increased electron affinity; Larger dipole moment. | Electron-acceptor material in organic electronics; Precursor for functional polymers. |
| 3-(4-Methoxyphenyl)-1,5-naphthyridine | Suzuki coupling at C3 to replace Chlorine with a 4-Methoxyphenyl group. | Extended π-conjugation; Red-shifted UV-Vis absorption; Potential for enhanced fluorescence. | Organic light-emitting diode (OLED) material; Photosensitizer. |
| 3-(Diphenylphosphino)-1,5-naphthyridine | Replacement of the C3-Chloro group with a Diphenylphosphino (-PPh₂) group. | Introduction of a soft donor site (Phosphorus); Tunable steric and electronic properties. | Bidentate or monodentate ligand for transition metal catalysis. |
Applications of 3 Chloro 1,5 Naphthyridine in Chemical Synthesis and Materials Science
Role as a Key Intermediate and Building Block in Organic Synthesis
As a foundational building block, 3-Chloro-1,5-naphthyridine is instrumental in the synthesis of more complex chemical structures. The presence of the chloro group provides a reactive site for various chemical transformations, enabling chemists to introduce diverse functionalities onto the naphthyridine core.
Precursor for Diversely Substituted Naphthyridine Derivatives
The chlorine atom on the this compound scaffold is an excellent leaving group, making it highly susceptible to nucleophilic aromatic substitution (SNAr) and a key reactant in metal-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of a wide range of substituents, leading to a diverse library of 1,5-naphthyridine (B1222797) derivatives. nih.gov
For instance, amination reactions, such as the Buchwald-Hartwig amination, utilize a palladium catalyst to couple amines with the chloro-naphthyridine, forming various amino-1,5-naphthyridine derivatives. nih.gov Similarly, Stille and Suzuki cross-coupling reactions are employed to create new carbon-carbon bonds by reacting the chloro-precursor with organostannanes or boronic acids, respectively. nih.govdiva-portal.org These methods are fundamental in synthesizing molecules with tailored electronic and steric properties.
| Reaction Type | Catalyst/Reagents | Resulting Derivative | Significance |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(dba)₂), Phosphine (B1218219) ligand (e.g., XantPhos), Base | Amino-1,5-naphthyridines | Access to derivatives with diverse amino functionalities. nih.gov |
| Suzuki Coupling | Palladium catalyst, Base, Boronic acid/ester | Aryl/Alkyl-1,5-naphthyridines | Formation of C-C bonds to introduce aryl or alkyl groups. nih.gov |
| Stille Coupling | Palladium catalyst, Organostannane reagent | Aryl/Alkyl/Vinyl-1,5-naphthyridines | Versatile C-C bond formation. nih.govdiva-portal.org |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., amines, alkoxides) | Substituted 1,5-naphthyridines | Direct displacement of the chlorine atom. nih.gov |
Building Block for Complex Polycyclic Heterocyclic Systems
Beyond simple substitution, this compound is a critical starting material for the construction of larger, fused polycyclic heterocyclic systems. nih.gov These complex structures are of significant interest due to their presence in natural products and their potential applications. Various synthetic strategies, including intramolecular cyclizations and multi-component reactions, utilize the reactivity of the chloro-naphthyridine core to build additional rings. rsc.org
For example, a chloro-substituted naphthyridine can undergo sequential reactions, such as a cross-coupling followed by an intramolecular cyclization, to yield fused systems like benzo[b] rsc.orgmdpi.comnaphthyridines. nih.gov These rigid, planar molecules have unique photophysical properties and are explored for various applications. The synthesis of such fused systems often relies on well-established named reactions like the Friedländer or Skraup syntheses, adapted to start from functionalized naphthyridine precursors. nih.govmdpi.com
Applications in Catalysis (e.g., as a Ligand Component, Pre-catalyst)
The 1,5-naphthyridine scaffold, with its two nitrogen atoms, is an excellent bidentate ligand for coordinating with metal centers. Derivatives of this compound are used to synthesize more elaborate ligands for various catalytic applications. nih.gov The initial chloro-group allows for the attachment of other coordinating moieties, such as phosphines, pyrazoles, or other heterocycles, creating tailored ligands for specific catalytic processes. ntu.edu.tw
These naphthyridine-based ligands have been incorporated into complexes with metals like ruthenium, rhodium, palladium, and copper. nih.govntu.edu.twresearchgate.net Such complexes have shown efficacy in a range of catalytic reactions, including transfer hydrogenation and cross-coupling reactions. The rigid structure of the naphthyridine backbone can impart specific stereochemical control and stability to the metal catalyst, influencing its activity and selectivity.
Materials Science Applications
The unique electronic and photophysical properties of the 1,5-naphthyridine core make it a valuable component in the design of advanced functional materials. rsc.org Its electron-deficient nature is particularly useful for creating materials with specific charge-transport or light-emitting characteristics.
Organic Electronics (e.g., OLEDs, OFETs, Photovoltaics)
Derivatives of 1,5-naphthyridine are increasingly being investigated for their use in organic electronic devices. mdpi.com The electron-accepting properties of the naphthyridine unit make it a suitable building block for n-type organic semiconductors, which are essential for devices like Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). rsc.orgrsc.org For instance, 1,5-naphthyridine-2,6-dione (NTD) based molecules have been synthesized and have demonstrated promising performance as n-type materials in OFETs, with one derivative showing an electron mobility of 0.14 cm² V⁻¹ s⁻¹. rsc.orgrsc.org
In the field of Organic Light-Emitting Diodes (OLEDs), the 1,5-naphthyridine scaffold is used to construct emitters, particularly those that function via Thermally Activated Delayed Fluorescence (TADF). nih.govresearchgate.net By combining the electron-accepting naphthyridine core with electron-donating units, molecules with efficient charge transfer and high photoluminescence quantum yields can be designed. nih.gov While much of the reported research focuses on the related 1,8-naphthyridine (B1210474) isomer, the principles of molecular design are applicable to 1,5-naphthyridine systems for creating blue, green, or yellow light-emitting materials. rsc.orgresearchgate.net
| Application | Derivative Type | Key Property | Reported Performance |
|---|---|---|---|
| OFETs | 1,5-Naphthyridine-2,6-dione (NTD)-based small molecules | n-type semiconductor | Electron mobility up to 0.14 cm² V⁻¹ s⁻¹. rsc.org |
| OPVs | NTD-based acceptor materials | Face-on orientation, compact stacking | Power Conversion Efficiencies (PCEs) up to 8.2%. rsc.org |
| OLEDs | TADF emitters with 1,5-naphthyridine acceptor core | High horizontal dipole ratio | High external quantum efficiency (20.9%) reported for a TADF emitter. researchgate.net |
Fluorescent Probes and Dyes for Chemical Sensing
The inherent fluorescence of the naphthyridine core can be harnessed to create chemical sensors. By functionalizing the 1,5-naphthyridine scaffold, often starting from a reactive precursor like this compound, probes can be designed to detect specific analytes such as metal ions or biomolecules. nih.gov
The sensing mechanism often relies on a change in the fluorescence properties of the molecule upon binding to the target analyte. For example, interaction with a metal ion can lead to fluorescence enhancement or quenching due to processes like photoinduced electron transfer (PET) being inhibited or activated. researchgate.net Naphthyridine-based fluorescent probes have been developed for the detection of analytes including Al³⁺ and guanosine (B1672433) nucleotides. researchgate.netresearchgate.net Furthermore, cationic naphthyridine derivatives have been synthesized that act as "OFF-ON" fluorescent probes for DNA and RNA, with emissions reaching the near-infrared region, making them suitable for biological imaging. rsc.orgresearchgate.net
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The 1,5-naphthyridine scaffold, including its chlorinated derivatives, is a subject of interest in coordination chemistry due to the presence of two nitrogen atoms within its fused pyridine (B92270) ring system. These nitrogen atoms can act as ligands, binding to metal ions to form a variety of metal complexes. The specific geometry and electronic properties of the 1,5-naphthyridine core allow it to function as a versatile building block in the construction of supramolecular structures and advanced materials like Metal-Organic Frameworks (MOFs). mdpi.comnih.gov
The nitrogen atoms in the naphthyridine ring system enable it to function as a ligand for metal ions, facilitating the creation of more complex bidentate and tridentate ligands. nih.gov The resulting metal complexes are studied for their unique photophysical properties and potential applications in areas such as catalysis and the development of light-emitting materials. For instance, research has explored the coordination chemistry of related 1,8-naphthyridine derivatives with metals like Copper(I), Zinc(II), and Silver(I), demonstrating both monodentate and bidentate coordination modes. researchgate.net Such studies provide a foundation for understanding how this compound might coordinate with various metal centers.
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The predictable geometry and potential for functionalization make naphthyridine derivatives, such as this compound, suitable candidates for use as organic linkers in MOF synthesis. rsc.orgrsc.org While specific research focusing exclusively on this compound in MOFs is limited, the broader class of naphthyridines has been successfully incorporated into these frameworks. The design adaptability of MOFs allows for the combination of various metallic salts and functionalized organic linkers, suggesting the potential for creating novel frameworks with tailored properties using chlorinated naphthyridines. mdpi.com
| Ligand Family | Metal Ion | Coordination Mode | Potential Application | Reference |
|---|---|---|---|---|
| 1,5-Naphthyridines | Ruthenium(II) | Bidentate | Light-emitting materials, Catalysis | |
| 4-hydroxy-1,5-naphthyridines | Aluminum, Gallium, Indium | Not Specified | Metal Chelates | nih.gov |
| 2,7-dimethyl-1,8-naphthyridine | Copper(I), Silver(I) | Monodentate | Fundamental Coordination Chemistry | researchgate.net |
| 2,7-dimethyl-1,8-naphthyridine | Zinc(II) | Bidentate | Fundamental Coordination Chemistry | researchgate.net |
Non-linear Optics (NLO) Materials
Naphthyridine derivatives are recognized for their potential in materials science, including applications as organic light-emitting diodes (OLEDs) and other optical materials. mdpi.comresearchgate.net The electron-deficient nature of the naphthyridine ring system, combined with opportunities for substitution, makes it a promising scaffold for creating molecules with significant non-linear optical (NLO) properties. NLO materials are capable of altering the properties of light that passes through them, a characteristic valuable for applications in telecommunications, optical computing, and frequency conversion.
The development of NLO materials often involves creating molecules with a strong donor-acceptor character to enhance the second-order NLO response. The 1,5-naphthyridine core can act as an effective electron-accepting unit. By chemically modifying the scaffold, for example through the introduction of the chloro-substituent and subsequent reactions to add electron-donating groups, it is possible to synthesize push-pull systems with tailored NLO properties. While specific studies detailing the NLO properties of this compound are not extensively documented, research on fused 1,5-naphthyridine systems indicates their potential for optical applications. mdpi.comresearchgate.net
| Compound Class | Investigated Property | Key Features | Potential Application | Reference |
|---|---|---|---|---|
| Fused 1,5-Naphthyridines | Optical Applications | Extended π-conjugation | Advanced Materials | mdpi.comresearchgate.net |
| 1,8-Naphthyridine Oligomers | High Fluorescence | High glass-transition and decomposition temperatures | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
Role as a Scaffold in Agrochemical Chemistry (Synthetic Utility Focus)
Pyridine and its fused derivatives, such as naphthyridines, are considered crucial "chips" in the synthesis of modern pesticides. agropages.com These heterocyclic scaffolds are integral to the development of fourth-generation pesticides, which are valued for their high efficiency and low toxicity. agropages.com The this compound structure serves as a valuable intermediate in the synthesis of more complex molecules for the agrochemical industry. The chlorine atom at the 3-position is a key functional handle, allowing for a variety of nucleophilic substitution reactions to introduce different functional groups and build molecular diversity.
The synthetic utility of chlorinated pyridine derivatives is well-established in the agrochemical sector. For example, chlorinated methylpyridines are key intermediates for a wide range of products, including insecticides like imidacloprid (B1192907) and acetamiprid, and herbicides. agropages.com The chlorine substituent activates the ring for further chemical transformations, which is a critical step in building the final active agrochemical ingredient. While specific, commercialized agrochemicals derived directly from this compound are not widely publicized, the synthetic principles applied to other chlorinated pyridines are directly relevant. The compound can be used to synthesize novel structures for screening as potential herbicides, fungicides, or insecticides. For instance, a patented herbicidal composition includes a complex pyridine derivative, 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid, highlighting the importance of the chloro-substituent in the design of active molecules. google.com
| Starting Scaffold | Key Intermediate | Final Product Class | Example Product | Reference |
|---|---|---|---|---|
| 3-methylpyridine | 2-chloro-5-chloromethylpyridine (CCMP) | Insecticides | Imidacloprid, Acetamiprid | agropages.com |
| 2-chloro-5-methylpyridine | 2-chloro-5-trifluoromethyl pyridine (CTF) | Herbicides/Insecticides | Fluazifop-butyl series, Pyridalyl | agropages.com |
| Chlorinated Pyridine Carboxylic Acid | N/A | Herbicides | Haloxyfop-P-methyl | agropages.com |
Development of Chemical Sensors and Detection Systems
The naphthyridine core is an effective platform for the design of chemical sensors due to its ability to engage in specific molecular recognition events, particularly through hydrogen bonding. researchgate.net Functionalized naphthyridine derivatives have been successfully developed into fluorescent and colorimetric sensors for various analytes, including metal ions and biologically important molecules like guanosine nucleotides. nih.govnih.gov
The sensing mechanism often relies on the interaction between the analyte and the nitrogen atoms of the naphthyridine ring, which can lead to a detectable change in the molecule's photophysical properties, such as fluorescence quenching or enhancement, or a visible color change. nih.gov For example, researchers have developed 2,7-naphthyridine-based chemosensors that exhibit a distinct color change from yellow to red upon binding with Ni²⁺ ions in an aqueous solution. nih.gov These sensors demonstrated high selectivity and sensitivity, with detection limits lower than the permissible value of Ni²⁺ in drinking water as defined by the EPA. nih.gov
Similarly, nanosensors based on a 1,8-naphthyridine receptor have been constructed for the sensitive and selective fluorescence detection of guanosine nucleotides. researchgate.netnih.gov These nanosensors could detect analytes like guanosine 3',5'-cyclic monophosphate (cGMP) at concentrations as low as 150 ng/ml. nih.gov While these examples use different naphthyridine isomers, the underlying principle of using the heterocyclic core for molecular recognition is applicable to the 1,5-naphthyridine scaffold. A this compound could be functionalized to create novel sensors, where the chloro group serves as a point for attaching fluorophores or other signaling units.
| Naphthyridine Scaffold | Target Analyte | Sensing Mechanism | Reported Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Benzo[c]pyrazolo nih.govnaphthyridines | Ni²⁺ | Colorimetric and Fluorescence "Turn Off" | 0.040–0.47 µM (fluorescence) | nih.gov |
| N-(7-((3-aminophenyl)ethynyl)-1,8-naphthyridin-2-yl)acetamide | Guanosine nucleotides (e.g., cGMP) | Fluorescence Quenching | 150 ng/ml (for cGMP) | nih.gov |
Future Directions and Emerging Research Avenues for 3 Chloro 1,5 Naphthyridine Chemistry
Sustainable and Eco-Friendly Synthetic Methodologies for Naphthyridine Derivatives
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. For naphthyridine derivatives, including those derived from 3-chloro-1,5-naphthyridine, a significant shift towards sustainable methodologies is anticipated. Current research on various naphthyridine isomers has highlighted the potential of microwave-assisted synthesis, multicomponent reactions (MCRs), and the use of recyclable catalysts. rsc.org
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Naphthyridines
| Feature | Conventional Methods | Emerging Green Methods |
| Catalysts | Homogeneous, single-use | Heterogeneous, recyclable (e.g., SiO2/Fe3O4@GO) |
| Solvents | Volatile organic compounds (VOCs) | Water, solvent-free conditions |
| Energy Input | Conventional heating (reflux) | Microwave irradiation, ambient temperature |
| Reaction Type | Multi-step syntheses | One-pot, multicomponent reactions (MCRs) |
| Atom Economy | Often moderate | High, minimizing waste |
Exploration of New Reactivity Modes and Catalytic Transformations
While the chloro-substituent at the 3-position of 1,5-naphthyridine (B1222797) is a well-established handle for nucleophilic substitution and cross-coupling reactions, future research is expected to uncover novel reactivity patterns. nih.gov A key area of exploration will be the selective C-H functionalization of the naphthyridine core. This advanced synthetic strategy would allow for the direct introduction of functional groups without the need for pre-functionalized starting materials, thus streamlining synthetic routes and opening access to a wider range of derivatives.
Moreover, the development of new catalytic systems will be paramount. This includes designing catalysts that can achieve transformations currently inaccessible or that can improve the regioselectivity of reactions on the naphthyridine ring. The use of photoredox catalysis, for instance, could enable novel bond formations under mild conditions, expanding the synthetic toolkit available to chemists working with this scaffold.
Integration into Advanced Functional Materials and Nanotechnology
The rigid, planar structure and electron-deficient nature of the 1,5-naphthyridine ring system make it an excellent candidate for incorporation into advanced materials. nih.gov Derivatives of naphthyridines are already being investigated for their applications in organic light-emitting diodes (OLEDs), sensors, and as ligands in metal complexes. nih.govrsc.orgrsc.orgnih.gov
Future work will focus on leveraging this compound as a versatile building block to construct complex architectures for materials science. Its ability to undergo substitution reactions allows for the covalent linking of the naphthyridine core into larger conjugated systems, polymers, or metal-organic frameworks (MOFs). These materials could exhibit tailored photophysical properties for applications in optoelectronics, such as thermally activated delayed fluorescence (TADF) emitters for next-generation displays. nih.gov In nanotechnology, naphthyridine-based ligands can be used to functionalize nanoparticles, creating hybrid materials with novel electronic or catalytic properties.
Table 2: Potential Applications of this compound in Materials Science
| Application Area | Role of this compound | Potential Functionality |
| OLEDs | Precursor to electron-transport or emissive materials | High electron affinity, tunable fluorescence rsc.orgresearchgate.net |
| Sensors | Ligand for metal ion detection | Colorimetric or fluorescent response nih.gov |
| Metal Complexes | Bridging or chelating ligand | Catalysis, photochemistry, magnetism rsc.org |
| Nanotechnology | Surface functionalization agent | Modified electronic properties, targeted delivery |
Development of Novel Analytical Techniques for Characterization beyond Routine Methods
The comprehensive characterization of novel this compound derivatives, especially complex positional isomers or polymorphs, requires analytical techniques that go beyond standard NMR and mass spectrometry. researchgate.net While these methods are essential for basic structural confirmation, they may not be sufficient to unambiguously differentiate between subtle structural variations that can significantly impact material properties. nih.gov
Future research will necessitate the increased use of advanced analytical methods. Single-crystal X-ray diffraction (XRD) will continue to be the gold standard for determining the precise three-dimensional atomic arrangement of crystalline derivatives, which is crucial for understanding solid-state packing and its effect on electronic properties. wikipedia.orglibretexts.orgjhu.edu For non-crystalline materials or for studying dynamics in solution, advanced 2D NMR techniques will be indispensable. nih.gov Furthermore, specialized chromatographic methods coupled with sophisticated detectors will be needed to separate and identify complex mixtures of isomers that may arise during synthesis. researchgate.net
High-Throughput Synthesis and Screening for Novel Material Applications
To accelerate the discovery of new materials based on the 1,5-naphthyridine scaffold, high-throughput synthesis and screening methodologies are becoming increasingly important. The traditional, one-at-a-time synthesis approach is often too slow to explore the vast chemical space accessible from a starting material like this compound.
The future in this area points towards the use of automated synthesis platforms and robotic systems. merckmillipore.comresearchgate.netresearchgate.net These technologies can perform numerous reactions in parallel, creating large libraries of compounds with systematic variations in their structure. nih.gov Once these libraries are generated, high-throughput screening techniques can be employed to rapidly evaluate their properties, such as fluorescence, electronic conductivity, or catalytic activity. This combination of automated synthesis and rapid screening will enable researchers to quickly identify promising candidates for specific material applications, significantly speeding up the discovery and development cycle. nih.gov
Targeted Synthesis of Specific Isomers and Polymorphs
In materials science, the specific arrangement of atoms (isomerism) and the packing of molecules in the solid state (polymorphism) can have a profound impact on a material's properties. For example, different positional isomers of a naphthyridine-based compound can exhibit vastly different photophysical characteristics. Similarly, different crystalline polymorphs can affect properties like solubility, stability, and charge transport.
A key future direction is the development of synthetic methods that allow for the targeted synthesis of a single, desired isomer with high regioselectivity. dntb.gov.ua This requires a deep understanding of reaction mechanisms and the rational design of catalysts and reaction conditions. Beyond isomerism, controlling polymorphism, or "crystal engineering," will be a critical area of research. By understanding and manipulating intermolecular interactions, researchers aim to guide the self-assembly of molecules into specific crystalline forms with optimized properties for applications like OLEDs or pharmaceuticals. Techniques like single-crystal X-ray diffraction are essential for verifying the successful synthesis of the desired isomer and for studying its solid-state structure. nih.govwikipedia.org
Interdisciplinary Research at the Interface of Synthetic Chemistry and Advanced Materials Science
The full potential of this compound and its derivatives will be realized through increased collaboration between synthetic chemists, materials scientists, physicists, and engineers. The synthesis of novel molecules is only the first step; understanding their properties and integrating them into functional devices requires a multidisciplinary approach.
Future research will be characterized by a close feedback loop between these disciplines. Synthetic chemists will design and create new naphthyridine-based molecules based on theoretical predictions from computational materials scientists. These new compounds will then be characterized by physicists to understand their electronic and optical properties. Finally, engineers will work to incorporate the most promising materials into devices like OLEDs, sensors, or solar cells. This synergistic approach, combining molecular design, synthesis, characterization, and device engineering, will be the engine driving innovation in the field of functional organic materials derived from the 1,5-naphthyridine scaffold. rsc.org
Q & A
Q. What are the standard synthetic routes for preparing 3-chloro-1,5-naphthyridine, and what yields are typically achieved?
this compound is primarily synthesized via chlorination of 1,5-naphthyridine 1-oxide using phosphoryl chloride (POCl₃). For example, reacting 1,5-naphthyridine 1-oxide with POCl₃ under reflux yields this compound in ~3–10% yield, alongside other isomers (e.g., 2- and 4-chloro derivatives) . Reaction conditions significantly influence product distribution: slow addition of POCl₃ with cooling reduces the formation of unreacted starting material and minor isomers . Analytical methods like gas chromatography (GC) and NMR are critical for quantifying yields and purity .
Q. How is this compound characterized, and what analytical techniques are most reliable?
Key characterization methods include:
- NMR Spectroscopy : Distinct AX coupling patterns and chemical shifts help identify substitution positions (e.g., H3 proton singlet in 2,4-dichloro derivatives) .
- GC Analysis : Provides accurate quantification of reaction mixtures, especially for separating isomers with similar retention times .
- Mass Spectrometry : Fragmentation patterns (e.g., Table III in ) confirm molecular weight and chlorine isotope signatures.
- Elemental Analysis : Validates purity (e.g., C, H, N percentages matching calculated values) .
Q. What are the stability and reactivity considerations for this compound under laboratory conditions?
The compound is stable under dry, inert atmospheres but decomposes at high temperatures (>250°C), releasing toxic fumes (e.g., HCl, NOₓ) . Chlorine atoms at positions 2, 3, or 4 are susceptible to nucleophilic substitution (e.g., with amines or alkoxides) . Storage in airtight containers at 2–8°C is recommended to prevent hydrolysis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorination in 1,5-naphthyridine derivatives?
Chlorination of 1,5-naphthyridine 1-oxide involves electrophilic substitution, but steric and electronic factors dictate isomer ratios. For example:
- Steric Effects : A nitro group at position 5 in analogous quinoline systems hinders chlorination at position 4, favoring 2- and 3-chloro isomers .
- Oxidation State : The 1-oxide moiety directs chlorination to positions 3 or 7, depending on ring polarization . Computational studies (e.g., DFT) could further elucidate electronic influences .
Q. How can researchers optimize the separation of this compound from isomeric byproducts?
Separation strategies include:
- Preparative GC : Effective for isolating 2- and 4-chloro isomers, which have distinct retention times .
- Column Chromatography : Alumina columns resolve mixtures after derivatization (e.g., methoxy intermediates from hydrolysis-resistant 3-chloro isomers) .
- Selective Hydrolysis : Basic conditions hydrolyze 2- and 4-chloro isomers, leaving 3-chloro derivatives intact for isolation .
Q. What factors influence the distribution of chloro isomers in Meisenheimer reactions?
Isomer ratios depend on:
- Reaction Temperature : Higher temperatures favor thermodynamically stable isomers (e.g., 4-chloro > 2-chloro) .
- Substrate Structure : Steric hindrance (e.g., nitro groups) alters nucleophilic attack sites .
- Work-Up Protocols : Aqueous conditions may hydrolyze labile isomers, skewing observed ratios .
Q. How can computational modeling guide the design of this compound derivatives for specific applications?
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize reactivity for drug design .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
- Reaction Pathway Analysis : Identify transition states to rationalize regioselectivity in chlorination .
Q. What methodologies are used to study the biological activity of this compound derivatives?
Q. What analytical challenges arise in quantifying trace impurities in this compound samples?
Q. How can dechlorination or functionalization of this compound be achieved for downstream applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
